3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

Catalog No.
S588765
CAS No.
1046-56-6
M.F
C20H14N4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

CAS Number

1046-56-6

Product Name

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine

IUPAC Name

5,6-diphenyl-3-pyridin-2-yl-1,2,4-triazine

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H14N4/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)23-24-20(22-18)17-13-7-8-14-21-17/h1-14H

InChI Key

OTMYLOBWDNFTLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4

Synonyms

3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, PDPT

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4

Analytical Chemistry

  • PDT has been employed as a chromogenic extraction reagent in the spectrophotometric determination of iron in acidic solutions and environments. [] This method involves the formation of a colored complex between PDT and iron, which can be measured at a specific wavelength to determine the iron concentration.

Other Potential Applications

While research is ongoing, there are indications that PDT may hold promise in other scientific research areas:

  • Development of new materials: The unique structure and properties of PDT have led to its exploration in the development of new materials with potential applications in catalysis, sensors, and optics. [, ]

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound characterized by its unique triazine ring structure substituted with two phenyl groups and a pyridine group. The molecular formula for this compound is C20H14N4, and it has a molecular weight of 310.36 g/mol. It appears as a light yellow to orange powder or crystal and has a melting point between 189°C and 193°C . This compound is noted for its stability under room temperature conditions and is soluble in hot methanol .

The complexation between PDT and Fe(II) involves the donation of lone pairs from nitrogens in the triazine and pyridyl rings to the iron ion. This forms coordinate covalent bonds, resulting in the characteristic purple-colored complex []. This complexation makes PDT a chromogenic reagent, meaning the color change can be used for quantitative analysis of Fe(II) through spectrophotometry by measuring the absorbance at a specific wavelength [].

Research indicates that derivatives of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine possess significant biological activities. For instance, some analogs have demonstrated dual inhibitory effects on α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism and are potential targets for diabetes management . The structure-activity relationship studies suggest that modifications to the triazine scaffold can enhance biological efficacy.

The synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with carbonyl compounds followed by cyclization to form the triazine ring. Specific reaction conditions such as temperature and solvent choice can significantly influence yield and purity .

This compound has several applications across various fields:

  • Analytical Chemistry: It is utilized as a chromogenic-extraction reagent for the spectrophotometric determination of iron in acidic solutions .
  • Coordination Chemistry: The ability to form complexes with metal ions makes it useful in creating new materials with tailored properties.
  • Pharmaceuticals: Its biological activity positions it as a candidate for further development in drug discovery related to diabetes and potentially other metabolic disorders.

Studies on the interactions of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine with metal ions have revealed its capability to stabilize various metal complexes. These interactions not only enhance the solubility of metals but also modify their reactivity profiles. Molecular docking studies have also been employed to understand its binding interactions with biological targets .

Several compounds share structural similarities with 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
5,6-Diphenyl-1,2,4-triazineLacks pyridine substitutionKnown for its anti-cancer properties
3-(Pyridin-2-yl)-5,6-diphenyl-1,2,4-triazineSimilar structure but different pyridine positionExhibits enhanced biological activity
5-Aryl-1,2,4-triazinesVaries by aryl group substitutionDiverse biological activities depending on aryl group
3-(Benzothiazol-2-yl)-5,6-diphenyl-1,2,4-triazineContains a benzothiazole moietyPotentially higher antioxidant activity

The uniqueness of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine lies in its specific combination of phenyl and pyridine groups which contribute to its distinct chemical properties and biological activities compared to other triazine derivatives.

XLogP3

3.1

Melting Point

192.0 °C

UNII

Z9WP0M1OQU

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1046-56-6

Wikipedia

1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-

General Manufacturing Information

1,2,4-Triazine, 5,6-diphenyl-3-(2-pyridinyl)-: ACTIVE

Dates

Modify: 2023-08-15

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